N-苯甲酰胞苷

描述

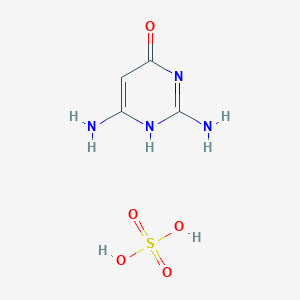

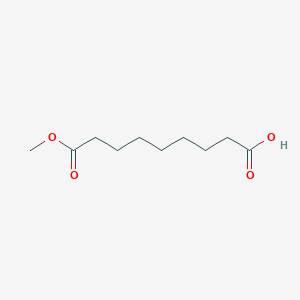

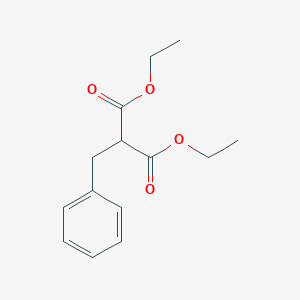

N4-Benzoylcytidine, also known as N4-Benzoylcytidine, is a useful research compound. Its molecular formula is C₁₆H₁₇N₃O₆ and its molecular weight is 347.32 g/mol. The purity is usually 95%.

The exact mass of the compound N4-Benzoylcytidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242979. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N4-Benzoylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Benzoylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

寡核糖核苷酸合成

N-苯甲酰胞苷是一种用于寡核糖核苷酸合成的有用构建块 . 寡核糖核苷酸是短的RNA分子,用于各种科学和医学研究应用,包括基因调控、功能基因组学和药物发现。

生化试剂

N-苯甲酰胞苷被归类为生化试剂 . 生化试剂是在生化研究中用来引起化学反应或观察反应是否发生的物质。它们在开发各种产品中至关重要,包括制药、染料和聚合物。

碳水化合物研究

作为单糖,N-苯甲酰胞苷用于碳水化合物研究 . 碳水化合物在各种生物过程中起着至关重要的作用,包括细胞间识别、免疫反应和病原体入侵。因此,碳水化合物的研究对于开发新的治疗策略至关重要。

化学合成

N-苯甲酰胞苷可用于化学合成 . 它可以作为合成各种其他化合物的起始材料或中间体。这使其在合成化学领域中很有价值,它可以用于创造新的材料和药物。

溶解度研究

N-苯甲酰胞苷可溶于1N NaOH中,浓度为10mg/ml,也可溶于甲醇或DMSO中 . 这种特性使其在溶解度研究中很有用,而溶解度研究在制药和环境科学领域中很重要。

储存和稳定性研究

作用机制

Target of Action

The primary targets of N-Benzoylcytidine are uracil-cytidine kinase 1 (UCK1) and UCK2 . These enzymes play a crucial role in the phosphorylation of uridine and cytidine nucleoside analogs .

Mode of Action

N-Benzoylcytidine acts as a substrate for UCK1 and UCK2 . By interacting with these enzymes, it participates in the synthesis of 2-OH protective groups for solid-phase RNA synthesis .

Biochemical Pathways

The interaction of N-Benzoylcytidine with UCK1 and UCK2 affects the biochemical pathways involved in RNA synthesis . Specifically, it contributes to the synthesis of 2-OH protective groups for solid-phase RNA synthesis .

Result of Action

The action of N-Benzoylcytidine results in the synthesis of 2-OH protective groups for solid-phase RNA synthesis . Additionally, it can be used to synthesize oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos .

生化分析

Biochemical Properties

N-Benzoylcytidine interacts with enzymes such as uracil-cytidine kinase 1 (UCK1) and UCK2 . These interactions play a crucial role in the biochemical reactions involving N-Benzoylcytidine. The nature of these interactions involves the use of N-Benzoylcytidine as a substrate for these enzymes .

Cellular Effects

It is known that N-Benzoylcytidine can be used to synthesize oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos , suggesting that it may have an impact on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-Benzoylcytidine involves its role as a substrate for uracil-cytidine kinase 1 (UCK1) and UCK2 . These enzymes may facilitate the conversion of N-Benzoylcytidine into other compounds, potentially influencing gene expression and other cellular processes.

Metabolic Pathways

It is known that N-Benzoylcytidine is a substrate for uracil-cytidine kinase 1 (UCK1) and UCK2 , suggesting that it may be involved in the metabolic pathways of these enzymes.

属性

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXBRFDWSPXODM-BPGGGUHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316254 | |

| Record name | N-Benzoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-48-0 | |

| Record name | N-Benzoylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Benzoylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: N-Benzoylcytidine has a molecular formula of C16H19N3O6 and a molecular weight of 349.34 g/mol.

A: Micro-Raman and infrared spectroscopy can differentiate between these isomers. Raman spectra show distinct peaks between 500-700 cm-1 and 1050-1350 cm-1 for the isomers. Similarly, infrared spectra exhibit differences in the 1000-1200 cm-1 region. [] This distinction is valuable for directed synthesis of DNA and RNA fragments.

A: N-Benzoylcytidine can be efficiently synthesized by reacting cytidine with benzoylating agents. Two effective reagents are 2-chloromethyl-4-nitrophenyl benzoate [] and O-ethyl S-benzoyldithiocarbonate. [] Both methods offer high yields and are suitable for preparing intermediates in polynucleotide synthesis.

A: Specific N-debenzoylation of N4,2′,3′,5′-tetrabenzoylcytidine can be achieved using nitrophenols, phenol, p-methoxyphenol, or a series of alcohols. [] This reaction yields nucleoside benzoates with free amino groups and provides insight into the relative activity of different N-benzoyl groups in nucleosides.

A: N-Benzoylcytidine serves as a protected form of cytidine in oligoribonucleotide synthesis. It can be incorporated into ribonucleoside building blocks, such as 2′-O-(methoxytetrahydropyranyl)-3′-O-acyl ribonucleosides, which are essential for synthesizing RNA sequences. []

A: The stereochemistry at the 2' and 3' positions of the ribose sugar in N-benzoylcytidine plays a crucial role in its reactivity and applications. For instance, 2'- and 3'-O-(o-nitrobenzyl) derivatives of N-benzoylcytidine exhibit different physical properties, with the 2'-isomers showing a greater tendency for stacked structures. []

A: Yes, a series of synthetic routes has been established to produce specifically deuterium-labeled N-benzoylcytidine and its 2'-deoxy counterpart. [] These labeled compounds are valuable tools for studying nucleoside metabolism and for incorporating into oligonucleotides for structural and biophysical investigations.

A: Research on branched-chain nucleoside isothiocyanates derived from N-benzoylcytidine via aza-Claisen rearrangement shows promise for developing new antiviral and anticancer agents. [] This area warrants further exploration for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

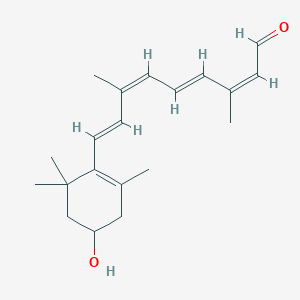

![16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B16444.png)